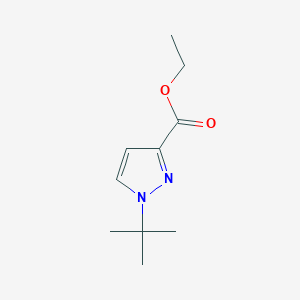

ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-tert-butylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-5-14-9(13)8-6-7-12(11-8)10(2,3)4/h6-7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTZOSYBGNRPPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693332 | |

| Record name | Ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682757-49-9 | |

| Record name | Ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Regioselective Control of Ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate: A Technical Guide

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in bioactive molecules targeting kinases, receptors, and enzymes. Specifically, ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate (CAS: 682757-49-9) serves as a critical synthetic building block. The bulky tert-butyl group at the N1 position imparts significant lipophilicity and steric shielding, while the C3 ethyl ester provides a versatile handle for downstream functionalization, such as hydrolysis to the corresponding carboxylic acid or direct amidation.

This whitepaper details a robust, regioselective synthetic protocol, emphasizing the mechanistic causality behind reagent selection, in-process controls, and reaction conditions to ensure high-fidelity synthesis.

Retrosynthetic Analysis & Mechanistic Rationale

The classical construction of the 1H-pyrazole ring involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents[1]. However, when employing an unsymmetrical monosubstituted hydrazine (like tert-butylhydrazine) and an unsymmetrical 1,3-dielectrophile, regioselectivity becomes the primary synthetic challenge.

To exclusively synthesize the 3-carboxylate regioisomer, ethyl 4-(dimethylamino)-2-oxobut-3-enoate (an enaminone) is utilized instead of a simple 1,3-diketone[2].

-

Causality of Electrophile Choice: The enaminone presents two distinct electrophilic sites: the C2 ketone carbonyl and the C4 enamine carbon. The C4 position acts as a highly reactive, soft electrophile (an aldehyde equivalent).

-

Causality of Nucleophile Choice: tert-Butylhydrazine hydrochloride is used. The primary amine (-NH₂) is highly nucleophilic and sterically unhindered, whereas the secondary amine (-NH-tBu) is severely hindered by the bulky tert-butyl group.

-

Regiocontrol Mechanism: The unhindered -NH₂ group preferentially attacks the C4 carbon of the enaminone via a Michael-type addition, displacing dimethylamine. The intermediate then undergoes intramolecular cyclization, where the sluggish -NH-tBu group is forced into proximity with the C2 ketone, closing the ring. This specific sequence dictates that the tert-butyl group resides at N1 and the ester remains at C3.

Retrosynthetic pathway and regioselective cyclocondensation of the pyrazole core.

Experimental Protocols: A Self-Validating System

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure that each intermediate meets the required purity before proceeding, preventing the propagation of isomeric impurities.

Step 1: Synthesis of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate

-

Rationale: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is reacted with ethyl pyruvate. DMF-DMA acts as both the formylating agent and the solvent, driving the reaction to completion without the need for harsh bases.

-

Procedure:

-

Charge a dry round-bottom flask with ethyl pyruvate (1.0 equiv, e.g., 50 mmol).

-

Add DMF-DMA (1.5 equiv, 75 mmol) dropwise at room temperature under a nitrogen atmosphere.

-

Heat the mixture to 80°C for 12 hours. Causality: The elevated temperature is required to drive off the methanol byproduct, shifting the equilibrium toward the enaminone.

-

Concentrate the mixture under reduced pressure to remove unreacted DMF-DMA.

-

Self-Validation (IPC): Analyze the crude via ¹H NMR. The appearance of two distinct doublet signals (approx. 5.5 ppm and 7.8 ppm, J ~ 12 Hz) confirms the formation of the trans-enaminone double bond.

-

Step 2: Regioselective Cyclocondensation

-

Rationale: Ethanol is chosen as the solvent because it solubilizes both the enaminone and the hydrazine salt, and its boiling point (78°C) provides the optimal thermal energy for cyclization without promoting degradation. Triethylamine (Et₃N) is used to liberate the free hydrazine in situ, preventing premature oxidation.

-

Procedure:

-

Dissolve the crude enaminone (1.0 equiv) in absolute ethanol to achieve a 0.5 M concentration.

-

Add tert-butylhydrazine hydrochloride (1.1 equiv) to the solution.

-

Add triethylamine (1.2 equiv) dropwise. Observation: A slight exotherm and dissolution of the hydrochloride salt will occur.

-

Reflux the reaction mixture (78°C) for 4-6 hours.

-

Cool to room temperature, concentrate under vacuum, and partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure 3-carboxylate.

-

Self-Validation (IPC): TLC should show a major non-polar spot (3-carboxylate) and a faint, slightly more polar spot (5-carboxylate). ¹H NMR will show the pyrazole protons as two doublets around 6.8 ppm (C4-H) and 7.5 ppm (C5-H) with a coupling constant of ~2.5 Hz.

-

Quantitative Data & Optimization

Regioselectivity is highly dependent on the solvent and the base used to neutralize the hydrazine hydrochloride. Table 1 summarizes the optimization of the cyclocondensation step.

Table 1: Reaction Optimization for Regioselective Cyclocondensation

| Condition | Solvent | Base | Temp (°C) | Time (h) | Yield of 3-Isomer (%) | Yield of 5-Isomer (%) |

| A (Optimal) | Ethanol | Et₃N | 78 (Reflux) | 4 | 85 | < 5 |

| B | Methanol | NaOAc | 65 (Reflux) | 6 | 78 | 8 |

| C | Acetic Acid | None | 118 (Reflux) | 2 | 60 | 25 |

| D | THF | DIPEA | 66 (Reflux) | 8 | 70 | 10 |

Analysis: Condition A demonstrates that a polar protic solvent (ethanol) combined with a soluble organic base (Et₃N) maximizes both the overall yield and the regiomeric ratio (>17:1). The use of acidic conditions (Condition C) protonates the enaminone, making C2 more electrophilic and eroding the regioselectivity, leading to a higher proportion of the unwanted 5-isomer.

Downstream Applications: Hydrolysis

This compound is frequently hydrolyzed to yield the free carboxylic acid, a critical intermediate for synthesizing complex pyrazole carboxamides[1].

-

Protocol: According to established protocols[3], the ester (1.66 mmol) is dissolved in a mixture of THF/MeOH/Water. Lithium hydroxide (LiOH) (5.0 mmol) is added, and the mixture is stirred at room temperature until TLC indicates complete consumption of the ester. The mixture is subsequently acidified with dilute HCl to precipitate the pure 1-tert-butyl-1H-pyrazole-3-carboxylic acid.

References

-

Regio-specific synthesis of new 1-(tert-butyl) - CONICET. Elsevier Ltd. Retrieved from: [Link]

Sources

ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate chemical properties

An In-Depth Technical Guide to Ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. As a substituted pyrazole, this compound serves as a valuable intermediate in the synthesis of a wide array of functional molecules, particularly in the realms of medicinal chemistry and materials science. Its unique combination of a sterically hindering tert-butyl group and a reactive ethyl carboxylate moiety on the pyrazole core imparts specific chemical properties that are leveraged in targeted molecular design.

Core Chemical Properties and Structure

This compound is characterized by a five-membered aromatic pyrazole ring substituted at the N1 position with a tert-butyl group and at the C3 position with an ethyl carboxylate group. The bulky tert-butyl group provides significant steric hindrance, which can influence the molecule's reactivity and intermolecular interactions. It also enhances lipophilicity, a key parameter in drug design. The ethyl ester at the C3 position is a versatile functional group, readily convertible into other functionalities such as carboxylic acids, amides, and alcohols.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₆N₂O₂ |

| Molecular Weight | 196.25 g/mol [1][2][3] |

| CAS Number | 916791-97-4[3] |

| Appearance | Solid (Typical) |

| Purity | Commonly available in ≥95-97% purity[2][4] |

| Storage | Store at room temperature, sealed in a dry environment[1][2] |

Synthesis and Mechanistic Considerations

The synthesis of 1,3-disubstituted pyrazoles is a well-established area of heterocyclic chemistry. The most common and regioselective approach for synthesizing this compound involves the cyclocondensation reaction between a suitable 1,3-dicarbonyl compound (or its equivalent) and tert-butylhydrazine.

The key starting material is an ethyl ester of a β-ketoacid or a related derivative. A common precursor is diethyl 2-(ethoxymethylene)malonate or a similar β-alkoxyacrylate, which reacts with tert-butylhydrazine. The reaction proceeds via an initial Michael addition of the hydrazine to the activated double bond, followed by an intramolecular cyclization and subsequent elimination of water and ethanol to yield the aromatic pyrazole ring. The regioselectivity, with the bulky tert-butyl group at the N1 position, is sterically driven.

Workflow for Synthesis

Sources

Engineering Pyrazole Carboxylate Derivatives: A Technical Guide to Biological Activity, Mechanisms, and Synthetic Workflows

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in modern medicinal chemistry and agrochemistry. When functionalized with a carboxylate or carboxamide moiety, the resulting pyrazole carboxylate derivatives exhibit profoundly enhanced lipophilicity, target-binding affinity, and metabolic stability. As a Senior Application Scientist, I have structured this technical whitepaper to dissect the core biological activities of these derivatives, the molecular causality behind their efficacy, and the self-validating synthetic protocols required to engineer them.

Pharmacological Mechanisms of Action

Understanding the biological activity of pyrazole carboxylates requires looking beyond empirical screening data to the fundamental receptor-ligand interactions that drive efficacy.

Agricultural Antifungals: Succinate Dehydrogenase Inhibition (SDHI)

Pyrazole carboxamides and isoxazolol pyrazole carboxylates have revolutionized crop protection. Compounds such as penthiopyrad, bixafen, and newly synthesized isoxazolol derivatives exert their fungicidal activity by targeting Succinate Dehydrogenase (Complex II) in the fungal mitochondrial respiratory chain [1].

Causality: The pyrazole ring acts as a bioisostere for the ubiquinone headgroup, while the carboxylate/carboxamide linker provides critical hydrogen-bonding interactions with the highly conserved tyrosine and tryptophan residues in the ubiquinone-binding pocket (Q-site) of the SDH enzyme. This competitive binding halts electron transfer from succinate to ubiquinone, leading to rapid ATP depletion and fungal cell death.

Fig 1. Inhibition of fungal Complex II by pyrazole carboxylate derivatives.

Oncology: CDK2/Cyclin A-E Inhibition

In oncology, pyrazole-3-carboxylate and pyrazole-4-carboxylate scaffolds have demonstrated potent selectivity against Cyclin-dependent kinases (CDKs), specifically the CDK2/cyclin A-E complex [2].

Causality: The planar nature of the pyrazole ring allows it to intercalate or fit snugly into the ATP-binding cleft of CDK2. The carboxylate group forms electrostatic interactions with the lysine residues in the kinase domain. By inhibiting CDK2, these derivatives prevent the phosphorylation of downstream targets (like Rb protein), effectively arresting the cell cycle in the G0/G1 phase and triggering apoptosis.

Fig 2. Anticancer mechanism via CDK2 inhibition and G0/G1 arrest.

Antimicrobial Activity

Derivatives of 1H-pyrazole-3-carboxylic acid exhibit broad-spectrum antibacterial activity against both Gram-positive (S. aureus, B. cereus) and Gram-negative (E. coli, P. putida) strains [3]. The lipophilic carboxylate esters facilitate penetration through the complex peptidoglycan or lipopolysaccharide layers of the bacterial cell wall, allowing the pyrazole core to disrupt intracellular enzymatic processes.

Quantitative Biological Efficacy

To provide a clear benchmark for drug development professionals, the following table synthesizes the quantitative efficacy of various pyrazole carboxylate/carboxamide derivatives across different biological targets, as established in recent literature[1][2][3][4].

| Compound Class | Specific Derivative | Biological Target | Efficacy Metric | Reference |

| Isoxazolol Pyrazole Carboxylate | Compound 194 (7ai) | Rhizoctonia solani (Fungi) | EC₅₀ = 0.37 μg/mL | [1] |

| 1H-pyrazole-3-carboxylic acid | Compound 151 (5c) | Staphylococcus aureus | MIC = 25.1 µM | [3] |

| Pyrazole Carboxamide | Tolfenpyrad | Plutella xylostella (Insect) | 100% Lethality at 400 μg/mL | [4] |

| Pyrazole 13 Derivative | 5-oxo-N′-...-1H-pyrazole | 4T1 Liver Cancer Cells | IC₅₀ = 25 ± 0.4 μM | [2] |

Validated Synthetic Protocols

A protocol is only as good as its internal validation mechanisms. The following methodologies for synthesizing pyrazole carboxylates are designed as self-validating systems, ensuring that intermediate failures are caught before downstream resources are wasted.

Synthesis of 1H-pyrazole-3-carboxylates via Cyclocondensation

The leading method for obtaining substituted pyrazoles is the cyclocondensation between a bidentate nucleophile (hydrazine) and a 1,3-dicarbonyl compound [3].

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of the target 1,3-dicarbonyl derivative (e.g., diethyl oxalate or an α,β-unsaturated ketone) in 20 mL of absolute ethanol.

-

Nucleophilic Addition: Slowly add 11 mmol of substituted hydrazine (e.g., phenylhydrazine) dropwise at 0°C. Causality: The slight excess of hydrazine drives the equilibrium forward, while the low temperature controls the initial exothermic hydrazone formation, preventing side-reactions.

-

Cyclization (Reflux): Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

-

Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a 1:2 ethyl acetate/n-hexane mobile phase. The disappearance of the dicarbonyl starting material spot confirms complete cyclization. Do not proceed to workup until this is verified.

-

Workup: Concentrate the solvent under reduced pressure, pour the residue over crushed ice, and filter the resulting precipitate.

-

Purification: Recrystallize from acetic acid or ethanol to yield the pure 1H-pyrazole-3-carboxylate. Confirm structure via ¹H-NMR (look for the distinct pyrazole -CH singlet around δ 6.22–6.28 ppm).

Amidation to Pyrazole-4-carboxamides

To convert a pyrazole carboxylate into a highly active carboxamide (often used in insecticides) [4], the carboxylate is first converted to an acyl chloride, followed by amidation.

Step-by-Step Methodology:

-

Activation: Convert the pyrazole carboxylic acid to pyrazole carbonyl chloride using thionyl chloride (SOCl₂).

-

Reaction Setup: In a dry flask, combine 1 mmol of the target amine (e.g., an aryloxypyridyl ethylamine) and 3 mmol of trimethylamine in 25 mL of anhydrous CH₂Cl₂. Causality: Trimethylamine acts as an acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the nucleophilic amine and driving the reaction to completion.

-

Coupling: Slowly add a solution of 1.2 mmol of the pyrazole carbonyl chloride in 5 mL of CH₂Cl₂. Stir at room temperature for 4 hours.

-

Extraction & Drying: Pour into 15 mL of water and extract three times with CH₂Cl₂. Wash the combined organic phases with saturated NaCl (brine). Causality: Brine washing reduces emulsion formation and pre-dries the organic layer by drawing water out via osmosis. Finally, dry over anhydrous sodium sulfate (Na₂SO₄) to remove trace water, preventing hydrolysis of the newly formed amide bond.

-

Concentration: Evaporate to dryness to yield the pyrazole carboxamide.

Fig 3. Self-validating synthetic workflow for pyrazole carboxylates.

Conclusion & Future Perspectives

The biological activity of pyrazole carboxylate derivatives is deeply rooted in their structural versatility. Whether acting as competitive inhibitors in fungal mitochondria (SDHI) or as cell-cycle arrestors in human oncology (CDK2 inhibition), the pyrazole core provides a rigid, planar geometry ideal for active-site intercalation, while the carboxylate/carboxamide groups offer tunable electrostatic and hydrogen-bonding interactions. Future drug development should focus on optimizing the lipophilicity of the ester/amide side chains to bypass emerging microbial resistance mechanisms.

References

-

Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications Source: IntechOpen URL:[Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL:[Link]

-

Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Sources

In-Depth Technical Guide: Synthesis and Starting Materials for Ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate

Executive Summary

Ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate (CAS: 682757-49-9) is a highly valued heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including 1[1]. For drug development professionals, achieving strict regiocontrol during the construction of the pyrazole core is paramount. This whitepaper details the optimal starting materials, the mechanistic causality behind regioselective cyclocondensation, and self-validating experimental protocols required to synthesize this specific 3-carboxylate isomer.

Retrosynthetic Architecture & Material Selection

The synthesis of 1-substituted pyrazole-3-carboxylates relies on the [1+3] or[2+2] cyclocondensation of a monosubstituted hydrazine with a 1,3-dielectrophile.

While some chemical databases suggest2[2] as a precursor, reacting this symmetrical malondialdehyde derivative with tert-butylhydrazine typically yields a mixture of isomers or favors the 4-carboxylate derivative. To achieve absolute regiocontrol and isolate3[3], the industry standard is to utilize an enaminone intermediate.

The core starting materials are:

-

tert-Butylhydrazine hydrochloride: The dinucleophile. The hydrochloride salt is preferred over the free base to prevent premature air oxidation.

-

Ethyl 4-(dimethylamino)-2-oxobut-3-enoate: The 1,3-dielectrophile. This is generated in situ or in a prior step from ethyl pyruvate and N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Retrosynthetic disconnection of this compound.

Quantitative Data of Starting Materials

Summarized below are the critical physicochemical properties of the starting materials required for this workflow.

| Compound Name | Role in Synthesis | CAS Number | Molecular Weight | Boiling/Melting Point |

| tert-Butylhydrazine HCl | Primary Dinucleophile | 7400-27-3 | 124.61 g/mol | MP: 191–194 °C |

| Ethyl Pyruvate | Precursor to Dielectrophile | 617-35-6 | 116.12 g/mol | BP: 144 °C |

| DMF-DMA | C1 Synthon / Enamine Former | 4637-24-5 | 119.16 g/mol | BP: 104–108 °C |

| This compound | Target Product | 682757-49-9 | 196.25 g/mol | BP: ~280 °C (Predicted) |

Mechanistic Causality & Regioselectivity

The hallmark of this synthesis is its predictable regiochemistry, which is dictated by the electronic and steric properties of the starting materials.

tert-Butylhydrazine possesses two distinct nitrogen atoms:

-

Terminal NH₂: Highly nucleophilic and sterically unhindered.

-

Internal NH(tBu): Less nucleophilic due to the massive steric bulk of the tert-butyl group.

When introduced to ethyl 4-(dimethylamino)-2-oxobut-3-enoate, the terminal NH₂ selectively attacks the highly electrophilic, yet softer, β-carbon (C4) of the enaminone. This addition-elimination reaction expels dimethylamine gas, forming a hydrazone intermediate. Subsequently, the sterically hindered internal NH(tBu) attacks the harder α-keto carbon (C2) adjacent to the ester. Dehydration drives the aromatization, locking the ester group at the 3-position of the resulting pyrazole ring.

Step-by-step mechanistic pathway ensuring regioselective 3-carboxylate formation.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring researchers can monitor reaction progress through observable physical changes.

Step 1: Synthesis of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagents: Add ethyl pyruvate (1.0 equiv, 100 mmol, 11.6 g) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equiv, 110 mmol, 13.1 g). The reaction can be run neat or in 50 mL of dry toluene.

-

Execution: Heat the mixture to 90 °C for 4 hours.

-

Self-Validation: The reaction will transition from a clear liquid to a deep red/orange solution. TLC (Hexane/EtOAc 1:1) will confirm the consumption of ethyl pyruvate and the appearance of a highly UV-active spot corresponding to the enaminone.

-

Workup: Concentrate under reduced pressure to remove the methanol byproduct and unreacted DMF-DMA. The resulting crude orange oil is used directly in the next step.

Step 2: Cyclocondensation to this compound

-

Setup: In a 250 mL flask, dissolve the crude enaminone (approx. 100 mmol) in 100 mL of absolute ethanol. Ethanol serves as a protic solvent that facilitates the necessary proton transfers during cyclization.

-

Reagents: Add tert-butylhydrazine hydrochloride (1.05 equiv, 105 mmol, 13.1 g).

-

Neutralization: Slowly add triethylamine (TEA) (1.05 equiv, 105 mmol, 14.6 mL) dropwise.

-

Self-Validation: The addition of TEA liberates the free hydrazine in situ, causing a mild exotherm and the immediate precipitation of triethylamine hydrochloride as a fine white solid.

-

-

Execution: Heat the suspension to reflux (78 °C) for 6–8 hours.

-

Self-Validation: The mixture will darken. LC-MS analysis will indicate the formation of the target mass (

). -

Workup: Cool to room temperature, concentrate the ethanol under vacuum, and partition the residue between EtOAc (150 mL) and water (100 mL). Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purification: Purify via silica gel flash chromatography (gradient of Hexane/EtOAc) to yield the product. This ester can later be hydrolyzed to4[4] or its 3-carboxylic acid equivalent depending on downstream requirements.

Analytical Characterization & Validation

To definitively confirm that the 3-carboxylate isomer was formed (rather than the 5-carboxylate), ¹H NMR spectroscopy is required.

-

¹H NMR (CDCl₃): The tert-butyl group will appear as a sharp, highly integrated singlet at ~1.60 ppm (9H). The ethyl ester protons present as a standard triplet (~1.40 ppm, 3H) and quartet (~4.40 ppm, 2H).

-

Regiochemical Proof: The pyrazole protons (C4-H and C5-H) will appear as two distinct doublets (

Hz) around 6.7 ppm and 7.4 ppm. Because C5-H is adjacent to the electron-withdrawing N-tBu group, it is significantly more deshielded than C4-H, confirming the 1,3-substitution pattern.

References

- 1-tert-butyl-1H-pyrazole-4-carboxylic acid | 950858-65-8. Benchchem.

- Propanoicacid,2-formyl-3-oxo-,ethylester | 80370-42-9. ChemicalBook.

- Ethyl 1-(tert-butyl)

- US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors.

Sources

- 1. US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors - Google Patents [patents.google.com]

- 2. Propanoicacid,2-formyl-3-oxo-,ethylester | 80370-42-9 [chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 1-tert-butyl-1H-pyrazole-4-carboxylic acid | 950858-65-8 | Benchchem [benchchem.com]

Introduction: The Pyrazole Scaffold in Modern Chemistry

An In-depth Technical Guide to Pyrazole Synthesis via Cyclocondensation Reactions

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the architecture of modern bioactive molecules.[1][2][3] First synthesized by Ludwig Knorr in 1883, this versatile scaffold is a critical pharmacophore in numerous FDA-approved drugs, demonstrating its profound impact on human health.[2] Notable examples include the COX-2 inhibitor Celecoxib (Celebrex), the phosphodiesterase inhibitor Sildenafil (Viagra), and a new generation of kinase inhibitors like Crizotinib used in oncology.[2][4][5][6] The metabolic stability and unique hydrogen-bonding capabilities of the pyrazole ring make it a privileged structure in drug discovery.[5]

Beyond pharmaceuticals, pyrazole derivatives are integral to agrochemicals and materials science.[1][3] The primary and most robust strategy for constructing this vital heterocyclic system is the cyclocondensation reaction, a method that involves the formation of the ring by condensing a binucleophilic nitrogen source with a 1,3-dielectrophilic carbon backbone.[7][8][9] This guide provides a comprehensive exploration of this foundational synthetic approach, delving into its mechanistic intricacies, challenges of regioselectivity, and modern applications for researchers and drug development professionals.

Pillar 1: The Knorr Pyrazole Synthesis - Mechanism and Regiocontrol

The most classic and widely utilized cyclocondensation is the Knorr pyrazole synthesis, which traditionally involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][11] This method's enduring prevalence is a testament to its reliability and the ready availability of its starting materials.

The Core Mechanism

The reaction proceeds through a well-established pathway, typically under acidic catalysis, which activates the carbonyl groups toward nucleophilic attack.[10][12][13]

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by the elimination of a water molecule to form a key hydrazone intermediate.[10][14]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This step forges the five-membered ring.

-

Dehydration: The final step is a second dehydration event, which eliminates another molecule of water to yield the stable, aromatic pyrazole ring.[10][12][13]

Caption: General mechanism of the Knorr Pyrazole Synthesis.

The Causality of Regioselectivity: A Critical Consideration

When an unsymmetrical 1,3-dicarbonyl (e.g., R1 ≠ R3) reacts with a substituted hydrazine, the initial nucleophilic attack can occur at two different carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazoles.[8][10] Controlling this outcome is paramount for efficient drug synthesis. The selectivity is not random; it is dictated by a confluence of electronic, steric, and conditional factors.

-

Electronic Effects: The most nucleophilic nitrogen of the hydrazine (typically the unsubstituted -NH2) will preferentially attack the most electrophilic (electron-deficient) carbonyl carbon of the dicarbonyl compound.[10] For instance, in 4,4,4-trifluoro-1-phenylbutane-1,3-dione, the carbonyl carbon adjacent to the strongly electron-withdrawing trifluoromethyl (CF3) group is significantly more electrophilic and is the primary site of initial attack.

-

Steric Hindrance: In the absence of strong electronic differentiation, the hydrazine will favor attack at the less sterically hindered carbonyl group.

-

Reaction Conditions (pH and Solvent): The pH can influence the protonation state of both the hydrazine and the dicarbonyl, altering their reactivity. The choice of solvent is also crucial; while traditionally performed in protic solvents like ethanol, studies have shown that aprotic dipolar solvents (e.g., N,N-dimethylacetamide) can afford superior regioselectivity in certain cases.[9]

A prime example of regiocontrol is seen in the synthesis of the blockbuster drug Celecoxib . The reaction between 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione and 4-sulfonamidophenylhydrazine proceeds with high regioselectivity. The hydrazine's terminal nitrogen attacks the carbonyl adjacent to the CF3 group, ensuring the formation of the desired isomer.[15]

Caption: Synthetic workflow for the drug Celecoxib via Knorr cyclocondensation.

Pillar 2: Expanding the Synthetic Toolkit - Alternative Substrates

While the 1,3-dicarbonyl pathway is foundational, the principles of cyclocondensation extend to other 1,3-dielectrophilic systems, offering alternative routes to the pyrazole core.

From α,β-Unsaturated Carbonyls

Compounds like chalcones and other α,β-unsaturated ketones serve as effective precursors. The reaction proceeds via a different, yet related, mechanistic sequence:

-

Michael Addition: The reaction begins with a conjugate (Michael) addition of the hydrazine to the β-carbon of the enone system.

-

Cyclization & Dehydration: This is followed by an intramolecular cyclocondensation onto the carbonyl carbon to form a pyrazoline , a non-aromatic five-membered ring.

-

Oxidation: To achieve the final, stable pyrazole, the pyrazoline intermediate must be oxidized. This can occur in situ or as a separate step, often using reagents like copper triflate or simply air.[7][8]

This two-step sequence (formation of pyrazoline, then oxidation) is a key diagnostic difference from the direct Knorr synthesis with 1,3-dicarbonyls.

From Acetylenic Ketones

Acetylenic ketones are highly reactive 1,3-dielectrophiles that can undergo direct cyclocondensation with hydrazines to yield pyrazoles.[7][8][16] However, this method frequently struggles with poor regioselectivity, often producing a difficult-to-separate mixture of the two possible regioisomers, which can limit its utility in targeted synthesis unless the acetylenic ketone is symmetrical.[7][8]

Pillar 3: Modern Enhancements and Field-Proven Protocols

Modern synthetic chemistry has focused on enhancing the efficiency, speed, and environmental friendliness of classical reactions. The cyclocondensation synthesis of pyrazoles has benefited significantly from these advancements.

Microwave-Assisted Organic Synthesis (MAOS)

The application of microwave irradiation has revolutionized pyrazole synthesis. Microwave heating directly and efficiently couples with the polar reagents in the reaction mixture, leading to a rapid increase in temperature and dramatic acceleration of the reaction rate.[17][18]

| Parameter | Conventional Heating | Microwave-Assisted (MAOS) | Advantage of MAOS |

| Reaction Time | 3 - 5 hours | 45 - 120 seconds | >95% Reduction |

| Yield | Often moderate to good | Generally good to excellent | Improved Yields |

| Energy Input | Sustained heating of vessel | Direct heating of reactants | Higher Efficiency |

This table provides a comparative overview based on typical literature findings.[17]

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, providing clear, reproducible steps for laboratory application.

Protocol 1: Classic Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol from a β-Ketoester [14][19]

This protocol demonstrates the formation of a pyrazolone, an important subclass of pyrazoles.

-

Materials:

-

Ethyl acetoacetate (1 equivalent)

-

Phenylhydrazine (1.1 equivalents)

-

Glacial Acetic Acid (catalytic amount, ~5 drops)

-

Ethanol or Propanol (solvent)

-

25-mL round-bottom flask with reflux condenser

-

Stir plate with heating mantle

-

-

Procedure:

-

To the round-bottom flask, add ethyl acetoacetate (e.g., 10 mmol, 1.30 g) and ethanol (15 mL). Begin stirring.

-

Add phenylhydrazine (e.g., 11 mmol, 1.19 g) to the solution, followed by the catalytic acetic acid.

-

Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 80-90°C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate / 70% Hexanes). Spot the starting ethyl acetoacetate as a reference. The reaction is complete upon full consumption of the starting material (typically 1-2 hours).

-

Once complete, remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath to facilitate precipitation of the product.

-

Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain 3-methyl-1-phenyl-1H-pyrazol-5-ol as a crystalline solid.

-

Protocol 2: Microwave-Assisted Cyclocondensation of a Hydrazone [17]

This protocol illustrates the speed and efficiency of MAOS.

-

Safety Precaution: Hydrazine derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[10] Microwave synthesis should be performed in vessels designed for this purpose.

-

Materials:

-

Pre-formed hydrazone (e.g., acetophenone phenylhydrazone, 1 equivalent)

-

Vilsmeier-Haack reagent (POCl₃ in DMF) or an alternative cyclizing agent

-

10-mL microwave reaction vial with a stir bar

-

Microwave synthesizer

-

-

Procedure:

-

In the microwave vial, dissolve the hydrazone (e.g., 2 mmol) in the Vilsmeier-Haack reagent (prepared by adding POCl₃ dropwise to ice-cooled DMF).

-

Seal the vial and place it in the cavity of the microwave synthesizer.

-

Irradiate the mixture with stirring at a set temperature (e.g., 100-120°C) for a short duration (e.g., 60-180 seconds). The optimal time and temperature should be determined for the specific substrate.

-

After irradiation, allow the vial to cool to a safe handling temperature.

-

Carefully pour the reaction mixture into a beaker of crushed ice and water.

-

Neutralize the solution with a base (e.g., sodium bicarbonate) until the product precipitates.

-

Collect the solid product by vacuum filtration, wash with water, and dry.

-

If necessary, purify the crude product by recrystallization or column chromatography.

-

Conclusion and Future Outlook

References

-

Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC. [Link]

-

Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Medicinal and Chemical Sciences. [Link]

-

Microwave assisted synthesis of novel pyrazoles. (2001). Indian Journal of Chemistry. [Link]

-

pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025). IJNRD. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2020). PMC. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. [Link]

-

Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

-

Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (2025). MDPI. [Link]

-

CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. (2000). HETEROCYCLES. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2020). PMC. [Link]

-

Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. (2024). Taylor & Francis. [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry. [Link]

-

(PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. (n.d.). Academia.edu. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

-

Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. (2024). Journal of Chemical Research. [Link]

-

Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (2013). SciSpace. [Link]

-

ChemInform Abstract: Synthesis of 3,5-Disubstituted Pyrazoles via Cyclocondensation of 1,2-Allenic Ketones with Hydrazines. (2010). ResearchGate. [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

-

One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. (2016). ACS Publications. [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Book. [Link]

-

Knorr Pyrazole Synthesis (M. Pharm). (2022). Slideshare. [Link]

-

A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. (2026). ACS Publications. [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. scispace.com [scispace.com]

- 4. ijnrd.org [ijnrd.org]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 12. name-reaction.com [name-reaction.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemhelpasap.com [chemhelpasap.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. tandfonline.com [tandfonline.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Mastering the Synthesis of Pyrazole Esters from 1,3-Dicarbonyl Compounds: A Guide to Mechanism, Regioselectivity, and Modern Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a remarkable array of therapeutic agents.[1][2][3][4] From the potent anti-inflammatory properties of Celecoxib to novel anticancer and antimicrobial agents, the versatility of the pyrazole scaffold is undeniable.[2][3][5] Pyrazole esters, in particular, serve as critical intermediates, offering a synthetically tractable handle for further molecular elaboration into complex drug candidates, such as pyrazole carboxamides.[6][7]

The most direct and reliable route to these valuable heterocycles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a transformation famously pioneered by Ludwig Knorr in 1883.[4][8][9][10] While the fundamental reaction is over a century old, its utility persists due to its efficiency and robustness. This guide provides a deep dive into the synthesis of pyrazole esters from β-ketoesters, moving beyond a simple recitation of steps to explore the underlying mechanisms, the critical challenge of regioselectivity, and modern, sustainable approaches to this classic transformation.

The Core Transformation: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is the archetypal method for constructing the pyrazole ring.[9][11] In the context of producing pyrazole esters, the reaction involves the condensation of a β-ketoester (a specific type of 1,3-dicarbonyl compound) with a hydrazine.[11][12] This process is highly efficient, driven by the formation of a thermodynamically stable aromatic ring.[11][12]

The Reaction Mechanism: A Step-by-Step Analysis

Understanding the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. The process, typically catalyzed by a small amount of acid, proceeds through several distinct stages.[8][9][11]

-

Initial Nucleophilic Attack & Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on the more electrophilic carbonyl carbon of the β-ketoester—which is invariably the ketone. This is a classic condensation reaction that, after the elimination of a water molecule, forms a hydrazone intermediate.[11][12][13]

-

Intramolecular Cyclization: The key ring-forming step occurs when the second nitrogen atom of the hydrazone intermediate performs an intramolecular nucleophilic attack on the now-proximate ester carbonyl carbon.

-

Aromatization: The resulting five-membered ring intermediate subsequently eliminates a molecule of alcohol (from the original ester) to yield the final, stable aromatic pyrazole ring.[9][14]

The entire mechanistic sequence is a testament to the principles of carbonyl chemistry and intramolecular reactivity, culminating in a highly stable heterocyclic product.

Caption: Figure 1: Mechanism of the Knorr Pyrazole Ester Synthesis.

It is crucial to note that the product of a β-ketoester and hydrazine is often depicted as a pyrazolone tautomer.[15] However, characterization data, particularly from NMR spectroscopy, confirms that the aromatic pyrazole (enol) form is generally the more stable and major observed product.[12][15]

The Regioselectivity Challenge

When using an unsymmetrical 1,3-dicarbonyl and/or a substituted hydrazine (e.g., methylhydrazine), the initial nucleophilic attack can occur at either of the two carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[8][13][16] Controlling this selectivity is a primary concern for synthetic chemists.

Causality Behind Regioselectivity:

-

Electronic Effects: The initial attack by the more nucleophilic nitrogen of the hydrazine (the unsubstituted -NH2 group in a substituted hydrazine) typically occurs at the more electrophilic carbonyl carbon of the dicarbonyl compound.[8][16] For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the electron-withdrawing trifluoromethyl group is significantly more electrophilic and is the preferred site of initial attack.

-

Steric Effects: Bulky substituents on either the dicarbonyl or the hydrazine can hinder the approach to a specific carbonyl group, thereby directing the reaction down the less sterically encumbered pathway.

-

Reaction Conditions: The pH of the reaction medium can influence the protonation state of the hydrazine and the enolization of the dicarbonyl, thereby altering the regiochemical outcome.[8] Solvent choice can also play a role; for example, using aprotic dipolar solvents over traditional protic solvents like ethanol has been shown to improve regioselectivity in certain cases.[1]

Caption: Figure 2: Regioselective Pathways in Pyrazole Synthesis.

| 1,3-Dicarbonyl Reactant | Hydrazine Reactant | Solvent | Regioisomeric Ratio (A:B) | Reference |

| 1,1,1-trifluoro-2,4-pentanedione | Methylhydrazine | Ethanol | 1 : 1.1 | [13] |

| Ethyl Acetoacetate | Phenylhydrazine | Ethanol | >95:5 (Major isomer is 3-methyl-1-phenyl) | [1] |

| 2-(trifluoromethyl)-1,3-diketone | Phenylhydrazine | Ethanol | Single isomer formed | [17][18] |

Field-Proven Experimental Protocols

The following protocols are robust, scalable, and serve as an excellent starting point for the synthesis of a wide array of pyrazole esters. They incorporate best practices for ensuring high yield and purity.

General Experimental Workflow

The synthesis follows a logical and repeatable workflow from reaction setup to final product characterization.

Caption: Figure 3: General Experimental Workflow.

Protocol 1: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one from Ethyl Benzoylacetate

This protocol details the synthesis of a foundational pyrazolone, which exists in tautomeric equilibrium with its aromatic pyrazole form.[11][12][15]

-

Materials:

-

Ethyl benzoylacetate (1 equivalent)

-

Hydrazine hydrate (2 equivalents)

-

1-Propanol (solvent)

-

Glacial Acetic Acid (catalytic amount, ~3-5 drops)

-

Deionized Water

-

Standard glassware for reflux, stirring, and filtration

-

-

Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[8]

-

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine ethyl benzoylacetate (e.g., 3 mmol) and 1-propanol (e.g., 3 mL).[12]

-

Reagent Addition: Begin stirring the solution. Add hydrazine hydrate (e.g., 6 mmol), followed by a catalytic amount of glacial acetic acid (3-5 drops).[12][13] The acid catalyzes the initial condensation to form the hydrazone.[8][11]

-

Heating: Heat the reaction mixture to approximately 100-110 °C with vigorous stirring.[13] Maintain this temperature for at least 1 hour.

-

Reaction Monitoring: Monitor the consumption of the starting ketoester using Thin-Layer Chromatography (TLC) with a mobile phase such as 30% Ethyl acetate / 70% Hexane.[11][12]

-

Product Precipitation: Once the starting material is consumed, add deionized water (e.g., 10 mL) to the hot reaction mixture.[12] This decreases the solubility of the organic product, inducing precipitation.

-

Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring. Cooling slowly promotes the formation of larger, purer crystals.[8]

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the product with a small amount of cold water to remove any residual hydrazine or salts.[12]

-

Drying & Characterization: Allow the product to air dry completely. Determine the mass and calculate the percent yield. Characterize the product by melting point and ¹H NMR spectroscopy.[15]

-

Modern Synthetic Approaches & Green Chemistry

While the classic Knorr synthesis is highly effective, modern research focuses on improving its environmental footprint and efficiency.

-

Advanced Catalysis: While a simple acid catalyst is often sufficient, researchers have explored more efficient and recyclable catalysts. Nano-ZnO, for example, has been used as a highly efficient, environmentally friendly catalyst for pyrazole synthesis in aqueous media.[1][16] Lewis acids like lithium perchlorate have also been shown to effectively catalyze the reaction.[16]

-

Green Solvents & Solvent-Free Conditions: There is a strong impetus to replace traditional organic solvents. Many pyrazole syntheses have been successfully adapted to use greener solvents like water or ethanol.[19][20][21] In some cases, reactions can be run under solvent-free conditions, significantly reducing waste.[22] For instance, using tetrabutylammonium bromide (TBAB) as an ionic salt medium allows for an efficient, solvent-free synthesis at room temperature.[22]

-

Energy-Efficient Methods: Microwave and ultrasound irradiation have emerged as energy-efficient alternatives to conventional heating. These techniques can dramatically reduce reaction times and often improve yields.[23]

Troubleshooting Common Synthetic Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction; Product lost during workup or purification; Unstable reactants. | Increase reaction time or temperature; Optimize precipitation/crystallization conditions (e.g., slower cooling, different solvent); Ensure purity of starting materials. |

| Mixture of Regioisomers | Use of unsymmetrical reactants; Non-optimal reaction conditions. | Modify the substituents on the dicarbonyl to enhance electronic or steric differences; Screen different solvents (e.g., aprotic vs. protic) and catalysts; Adjust the reaction pH.[8][13] |

| Dark/Tarry Reaction Mixture | Side reactions or decomposition at high temperatures. | Lower the reaction temperature and extend the reaction time; Use a milder catalyst; Ensure an inert atmosphere if reactants are air-sensitive. |

Conclusion and Future Outlook

The synthesis of pyrazole esters via the condensation of 1,3-dicarbonyl compounds remains a powerful and indispensable tool in the arsenal of the medicinal chemist. Its enduring legacy is a testament to its reliability and versatility. A thorough understanding of the underlying mechanism and the factors governing regioselectivity empowers researchers to not only successfully synthesize target molecules but also to intelligently design synthetic routes for novel analogues. As the field moves toward more sustainable practices, the integration of green catalysts, aqueous media, and energy-efficient technologies will ensure that this classic reaction continues to be a central pillar in the development of future pharmaceuticals.

References

- BenchChem. (n.d.). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.

- BenchChem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.

- BenchChem. (n.d.). Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles.

- Schmitt, D. C., Taylor, A. P., Flick, A. C., & Kyne, R. E., Jr. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 17, 1405-1408.

- Manferdini, M., Morelli, C. F., & Veronese, A. C. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. HETEROCYCLES, 53(12), 2775-2780.

- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.

- Bakanas, I. J., et al. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. European Journal of Organic Chemistry, 2016(32), 5345-5349.

- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

- Taylor & Francis Online. (2017). Green synthesis of pyrazole systems under solvent-free conditions.

- Canadian Journal of Chemistry. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism.

- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).

- Chemical Communications (RSC Publishing). (n.d.). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling.

- Canadian Journal of Chemistry. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.

- Semantic Scholar. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.

- PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- PMC. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.

- YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment.

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues.

- Thieme. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.

- BenchChem. (n.d.). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.

- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.

- Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.

- ACS Publications. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents.

- J&K Scientific LLC. (2026). Knorr Pyrazole Synthesis.

- PubMed. (n.d.). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity.

- ResearchGate. (2026). Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides.

- MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides.

- Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives.

- RSC Publishing. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions.

- Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.

- ResearchGate. (n.d.). Synthesis of polysubstituted pyrazoles form 1,3-dicarbonyl compounds.

- Hilaris. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.

- International Journal of ChemTech Research. (2013). Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines.

- Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.

- ResearchGate. (n.d.). Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e).

- JOCPR. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid.

- Sci-Hub. (n.d.). Synthesis of New Substituted 1,3-Diphenyl-5-chloropyrazoles.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. name-reaction.com [name-reaction.com]

- 10. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemhelpasap.com [chemhelpasap.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 15. youtube.com [youtube.com]

- 16. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 17. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. thieme-connect.com [thieme-connect.com]

- 20. visnav.in [visnav.in]

- 21. pubs.acs.org [pubs.acs.org]

- 22. tandfonline.com [tandfonline.com]

- 23. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]

A Technical Guide to the Therapeutic Targets of Pyrazole-Based Compounds for Drug Discovery Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, have enabled the development of a multitude of FDA-approved drugs.[3] This technical guide provides an in-depth exploration of the key therapeutic targets of pyrazole-containing compounds, designed for researchers, scientists, and drug development professionals. We will dissect the mechanisms of action against major target classes, including cyclooxygenase (COX) enzymes, protein kinases, and G-protein coupled receptors (GPCRs), and delve into emerging areas of interest. This guide emphasizes the causality behind experimental choices and provides validated, step-by-step protocols for target evaluation, aiming to equip drug discovery teams with the foundational knowledge to innovate within this versatile chemical space.

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole ring is a cornerstone of modern drug design.[4] Its structural and electronic properties make it a versatile building block, capable of engaging in various non-covalent interactions with biological macromolecules.[3]

1.1 Chemical Properties and Strategic Value

The pyrazole ring's value stems from several key features:

-

Bioisosterism: It can serve as a bioisostere for other aromatic rings like benzene or imidazole, often leading to improved physicochemical properties such as solubility and metabolic stability.[3]

-

Hydrogen Bonding: The N-1 "pyrrole-like" nitrogen can act as a hydrogen bond donor, while the N-2 "pyridine-like" nitrogen serves as a hydrogen bond acceptor. This dual capacity allows for critical interactions within enzyme active sites and receptor binding pockets.[3][5]

-

Structural Rigidity: The aromatic nature of the pyrazole ring provides a rigid scaffold, which can help to pre-organize appended functional groups for optimal target interaction, thereby minimizing the entropic penalty of binding.

These properties have been successfully leveraged in numerous approved drugs, including the anti-inflammatory agent celecoxib, the anticoagulant apixaban, and the anti-cancer drug ruxolitinib.[1][6]

Major Classes of Therapeutic Targets

The versatility of the pyrazole scaffold has enabled its application against a wide array of biological targets. This section will explore the most prominent examples.

Cyclooxygenase (COX) Enzymes: Landmark Anti-inflammatory Agents

The selective inhibition of cyclooxygenase-2 (COX-2) over COX-1 is a classic example of structure-based drug design, with pyrazole-containing compounds at the forefront.

2.1.1 Mechanism of Action: Selective COX-2 Inhibition Cyclooxygenase enzymes convert arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7] While COX-1 is constitutively expressed and plays a protective role in the gastrointestinal tract, COX-2 is upregulated during inflammation.[8][9] Non-selective NSAIDs inhibit both isoforms, leading to a risk of gastrointestinal side effects.[7]

Selective COX-2 inhibitors, like celecoxib, exploit a structural difference between the two enzyme isoforms. The active site of COX-2 is larger and possesses a hydrophilic side pocket that is absent in COX-1.[7] Pyrazole-based inhibitors are designed with moieties, such as the polar sulfonamide group in celecoxib, that can bind to this specific side pocket, granting them high selectivity for COX-2.[7][8] This selective inhibition blocks the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1.[7]

2.1.2 Key Example: Celecoxib (Celebrex®) Celecoxib is a diaryl-substituted pyrazole that is approximately 10-20 times more selective for COX-2 over COX-1.[8][10] It is widely used to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[8]

Data Presentation: COX-2 Selectivity of Pyrazole Derivatives

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 1500 | 39.43 | ~38 |

| Compound 189a | 876 | 39.43 | 22.21 |

| Compound 189c | 677 | 38.73 | 17.47 |

| Data synthesized from multiple sources for illustrative purposes, highlighting the high selectivity achievable with the pyrazole scaffold.[11] |

2.1.3 Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common fluorescence-based assay to determine the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.

-

Principle: The assay measures the peroxidase activity of COX. In the presence of arachidonic acid, the enzyme produces Prostaglandin G2 (PGG2). The peroxidase component of the enzyme then reduces PGG2 to PGH2, a reaction that can be monitored using a fluorescent probe like ADHP (10-acetyl-3,7-dihydroxyphenoxazine), which is oxidized to the highly fluorescent resorufin.

-

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

ADHP (fluorescent probe).

-

Heme (cofactor).

-

Tris-HCl buffer (pH 8.0).

-

Test compounds (dissolved in DMSO).

-

96-well black microplates.

-

Fluorescence plate reader (Excitation: 535 nm, Emission: 590 nm).

-

-

Methodology:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in Tris-HCl buffer containing heme.

-

Compound Plating: Serially dilute test compounds in DMSO and add to the microplate wells. Include controls for 100% activity (DMSO only) and 0% activity (a known potent inhibitor).

-

Incubation: Add the enzyme solution to the wells and incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add a solution containing arachidonic acid and ADHP to all wells to start the reaction.

-

Signal Detection: Immediately begin reading the fluorescence signal every minute for 10-15 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve). Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

2.1.4 Diagram: COX-2 Inhibition Pathway

Caption: Pyrazole-based COX-2 inhibitors block prostaglandin synthesis.

Protein Kinases: A Premier Target in Oncology and Inflammation

Protein kinases are a large family of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer.[12] The pyrazole scaffold is a key component in numerous approved kinase inhibitors.[4][6]

2.2.1 Mechanism of Action: ATP-Competitive Inhibition Most kinase inhibitors, including those based on a pyrazole core, function as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins. The pyrazole ring is particularly adept at forming key hydrogen bond interactions with the "hinge region" of the kinase domain, a critical anchoring point for ATP.[12]

2.2.2 Key Examples:

-

Crizotinib (Xalkori®): An inhibitor of ALK, ROS1, and c-MET receptor tyrosine kinases used to treat certain types of non-small cell lung cancer.[13][14]

-

Ruxolitinib (Jakafi®): A potent and selective inhibitor of Janus kinases JAK1 and JAK2, used for treating myelofibrosis and polycythemia vera.[15][16][17]

2.2.3 Experimental Protocol: Luminescent Kinase Assay (e.g., Kinase-Glo®)

This protocol outlines a homogenous, high-throughput assay for measuring kinase activity by quantifying the amount of ATP remaining after a kinase reaction.

-

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which ATP is consumed. Second, the Kinase-Glo® reagent is added, which contains luciferase and its substrate. The luciferase enzyme uses the remaining ATP to produce light, and the luminescent signal is inversely proportional to the kinase activity.

-

Materials:

-

Recombinant kinase (e.g., JAK2, ALK).

-

Substrate peptide/protein specific for the kinase.

-

ATP.

-

Kinase reaction buffer.

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

-

Test compounds (dissolved in DMSO).

-

White, opaque 96- or 384-well plates.

-

Luminometer.

-

-

Methodology:

-

Reaction Setup: In the wells of a white microplate, add kinase reaction buffer, the specific kinase, and the substrate.

-

Compound Addition: Add serially diluted test compounds. Include controls for 0% inhibition (DMSO only) and 100% inhibition (no enzyme).

-

Reaction Initiation: Add ATP to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The duration depends on the specific kinase's activity.

-

Signal Generation: Add an equal volume of Kinase-Glo® reagent to each well. This stops the kinase reaction and initiates the luminescence reaction.

-

Signal Detection: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then read the plate on a luminometer.

-

Data Analysis: Convert raw luminescence units to percent inhibition. Plot the percent inhibition against the log of compound concentration and fit to a dose-response curve to determine the IC50.

-

2.2.4 Diagram: Kinase Inhibitor Screening Workflow

Caption: A typical workflow for identifying pyrazole-based kinase inhibitors.

G-Protein Coupled Receptors (GPCRs): Modulators of Diverse Physiology

The pyrazole scaffold has also been instrumental in developing modulators for GPCRs, a large family of transmembrane receptors involved in countless physiological processes.

2.3.1 Key Example: Rimonabant (Acomplia®) - A Case Study Rimonabant, a 1,5-diarylpyrazole, was the first selective cannabinoid receptor 1 (CB1) antagonist/inverse agonist to be approved for clinical use.[18][19] The CB1 receptor is part of the endocannabinoid system, which plays a role in regulating appetite and energy balance.[18] Rimonabant was developed as an anti-obesity agent.[18]

Though it was later withdrawn from the market due to neuropsychiatric side effects, the development of Rimonabant provided invaluable insights into the structure-activity relationships (SAR) for targeting the CB1 receptor and remains a critical pharmacological tool.[18][20]

Emerging Therapeutic Targets

The structural versatility of pyrazoles continues to be exploited against a growing list of novel targets.[21][22]

-

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors ("gliptins") are a class of oral hypoglycemic agents used for type 2 diabetes.[23][24] They work by preventing the degradation of incretin hormones, which in turn increases insulin secretion.[23] Pyrazole-based compounds have been identified as potent DPP-4 inhibitors.[25]

-

Monoamine Oxidase (MAO): MAO enzymes are responsible for the degradation of monoamine neurotransmitters.[26][27] Pyrazole and pyrazoline derivatives have been investigated as MAO inhibitors for the potential treatment of depression and neurodegenerative diseases like Parkinson's.[26][28][29][30]

Future Directions and Outlook

The pyrazole scaffold is far from being fully exploited. Future research is likely to focus on several key areas:

-

Novel Target Identification: Applying pyrazole libraries to new and challenging targets, such as those involved in protein-protein interactions or epigenetic regulation.

-

Polypharmacology: Intentionally designing pyrazole-based molecules that can modulate multiple targets simultaneously to achieve synergistic therapeutic effects or overcome drug resistance, such as dual EGFR/VEGFR inhibitors.[31]

-

Covalent Inhibition: Developing pyrazole derivatives that can form covalent bonds with their target proteins, leading to increased potency and duration of action.

-

Targeted Protein Degradation: Incorporating the pyrazole scaffold into Proteolysis-Targeting Chimeras (PROTACs) to induce the degradation of disease-causing proteins.

Conclusion

The pyrazole core is a demonstrably successful scaffold in drug discovery, underpinning therapies for inflammation, cancer, and metabolic disorders. Its unique chemical properties allow for fine-tuning of interactions with a diverse range of biological targets. The continued exploration of this privileged structure, guided by the principles of medicinal chemistry and validated by robust experimental protocols, promises to deliver the next generation of innovative therapeutics. This guide has provided a framework for understanding the key targets and methodologies, offering a solid foundation for researchers aiming to harness the full potential of pyrazole chemistry.

References

- Celecoxib - Wikipedia.

- What is the mechanism of Celecoxib? - Patsnap Synapse.

-

Celecoxib - StatPearls - NCBI Bookshelf. Available from: [Link]

-

Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Available from: [Link]

-

Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 1-25. Available from: [Link]

-

Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115. Available from: [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. Available from: [Link]

-

Singh, S., Tehlan, S., & Verma, P. K. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry, 23(22). Available from: [Link]

-

PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026). ResearchGate. Available from: [Link]

-

Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC. Available from: [Link]

-

The vascular effects of COX-2 selective inhibitors - Australian Prescriber. Available from: [Link]

-

Rimonabant | C22H21Cl3N4O | CID 104850 - PubChem. Available from: [Link]

-

The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents - Ingenta Connect. Available from: [Link]

-

Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review - Elementary Education Online. Available from: [Link]

-

(PDF) Pyrazoline: A Promising Scaffold for the Inhibition of Monoamine Oxidase. Available from: [Link]

-

El-Sayed, N. N. E., et al. (2017). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 5, 8. Available from: [Link]

-

The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed. Available from: [Link]

-

Therapeutic Outlook of Pyrazole Analogs: A Mini Review - Ingenta Connect. Available from: [Link]

-

From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed. Available from: [Link]

-

Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. Available from: [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. Available from: [Link]

-

3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant - PMC. Available from: [Link]

-

Ruxolitinib, a selective JAK1 and JAK2 inhibitor for the treatment of myeloproliferative neoplasms and psoriasis | Request PDF. Available from: [Link]

-

Structure Activity of CB1 Cannabinoid Receptor Antagonists. Available from: [Link]

-

Crizotinib: A comprehensive review - PMC. Available from: [Link]

-

Pyrazoline: a promising scaffold for the inhibition of monoamine oxidase - PubMed. Available from: [Link]

-

Cannabinoid receptor antagonist - Wikipedia. Available from: [Link]

-

Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed. Available from: [Link]

-

The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents | Bentham Science. Available from: [Link]

-

Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022). Bentham Science. Available from: [Link]

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI. Available from: [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. Available from: [Link]

-

Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC. Available from: [Link]

-